molecular formula C22H19BrN4O3 B4192236 N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide

N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide

Numéro de catalogue B4192236
Poids moléculaire: 467.3 g/mol
Clé InChI: FXIIUSOKVSENLQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide, also known as BAY 43-9006 or Sorafenib, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and has since been approved for the treatment of other types of cancer, including hepatocellular carcinoma and thyroid cancer. In

Mécanisme D'action

Sorafenib exerts its anticancer effects through the inhibition of several kinases that are involved in cancer cell proliferation, angiogenesis, and metastasis. The drug targets the RAF/MEK/ERK signaling pathway, which is aberrantly activated in many types of cancer. Sorafenib also inhibits the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis. By inhibiting these kinases, Sorafenib can slow down the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. The drug can inhibit the activity of several kinases involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the drug can inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

Sorafenib has several advantages for lab experiments. The drug is relatively easy to synthesize and can be obtained in high purity. Sorafenib has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacology and potential therapeutic applications. However, Sorafenib also has some limitations for lab experiments. The drug can be expensive, which may limit its use in some experiments. Additionally, Sorafenib has some off-target effects, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of Sorafenib. One potential direction is the development of new Sorafenib analogs that have improved pharmacological properties and efficacy. Another direction is the investigation of Sorafenib in combination with other drugs for the treatment of cancer. Sorafenib has also been shown to have potential therapeutic applications in other diseases, such as fibrosis and autoimmune diseases, which could be explored in future studies. Finally, the mechanisms of resistance to Sorafenib in cancer cells could be further investigated to develop new strategies for overcoming resistance and improving the efficacy of the drug.
Conclusion:
Sorafenib is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The drug inhibits the activity of several kinases involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has been approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. The drug has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Sorafenib, including the development of new analogs, investigation of combination therapies, and exploration of its potential therapeutic applications in other diseases.

Applications De Recherche Scientifique

Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. The drug has been shown to inhibit the activity of several kinases involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has been studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, thyroid cancer, and others.

Propriétés

IUPAC Name

N-[2-[5-[(3-bromobenzoyl)amino]-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O3/c1-27-18-8-7-16(25-21(28)14-4-2-5-15(23)12-14)13-17(18)26-20(27)9-10-24-22(29)19-6-3-11-30-19/h2-8,11-13H,9-10H2,1H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIIUSOKVSENLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N=C1CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-{[(3-bromophenyl)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide
Reactant of Route 2
Reactant of Route 2
N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide
Reactant of Route 3
Reactant of Route 3
N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide
Reactant of Route 4
Reactant of Route 4
N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide
Reactant of Route 5
Reactant of Route 5
N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide
Reactant of Route 6
Reactant of Route 6
N-(2-{5-[(3-bromobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.